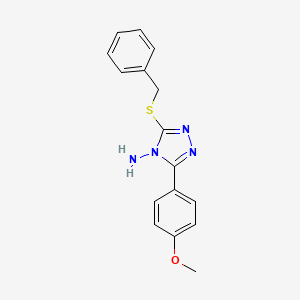![molecular formula C16H18N6O2S B12151912 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide](/img/structure/B12151912.png)
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with N-(4-dimethylaminophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with certain enzymes, making it a candidate for drug development .
Medicine
Medically, the compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound for new drug development .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .
作用机制
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes. The triazole ring can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol
- 4-((4-bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-amino-1-(2-fluorobenzyl)-3,5-dimethyl-4H-1,2,4-triazol-1-ium 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
Uniqueness
What sets 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide apart from similar compounds is its combination of a triazole ring, a furan ring, and a dimethylamino group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C16H18N6O2S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O2S/c1-21(2)12-7-5-11(6-8-12)18-14(23)10-25-16-20-19-15(22(16)17)13-4-3-9-24-13/h3-9H,10,17H2,1-2H3,(H,18,23) |
InChI 键 |
NIRHRWDZLUTXFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12151830.png)

![ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate](/img/structure/B12151842.png)
![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12151845.png)
![1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12151852.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12151857.png)
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151858.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12151865.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12151873.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151899.png)
![4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12151901.png)
![Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12151904.png)
![N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12151910.png)
![(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12151916.png)
